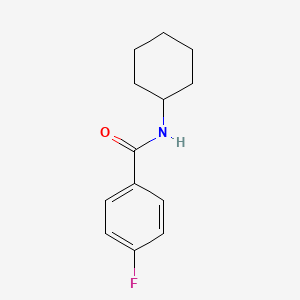![molecular formula C14H17BrF3N3O B1607639 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one CAS No. 646455-90-5](/img/structure/B1607639.png)
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one
Descripción general
Descripción
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BR-1 and is a member of the diazepane family of compounds. BR-1 has been extensively studied for its biochemical and physiological effects, as well as its potential as a research tool.
Mecanismo De Acción
The mechanism of action of BR-1 is not fully understood. However, it is believed that BR-1 binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in several cellular processes, including calcium signaling and lipid metabolism. It is believed that the modulation of sigma-1 receptor activity by BR-1 may have a neuroprotective effect.
Biochemical and Physiological Effects:
BR-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BR-1 can modulate calcium signaling and inhibit the production of reactive oxygen species. In vivo studies have shown that BR-1 can improve cognitive function and reduce the symptoms of depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BR-1 in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate calcium signaling, and its potential neuroprotective effects. However, the limitations of using BR-1 in lab experiments include its complex synthesis process and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of BR-1. One potential direction is the development of BR-1 analogs that have improved affinity for the sigma-1 receptor and reduced toxicity. Another potential direction is the study of the role of the sigma-1 receptor in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the potential therapeutic applications of BR-1 in humans should be explored further.
Aplicaciones Científicas De Investigación
BR-1 has several potential applications in scientific research. One of the most promising applications of BR-1 is in the field of neuroscience. BR-1 has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in several neurological processes. BR-1 has been used as a tool to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease and depression.
Propiedades
IUPAC Name |
3-bromo-1-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N3O/c15-5-4-13(22)21-7-1-6-20(8-9-21)12-3-2-11(10-19-12)14(16,17)18/h2-3,10H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMPBFLWPRCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCBr)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381444 | |
| Record name | 3-bromo-1-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one | |
CAS RN |
646455-90-5 | |
| Record name | 3-bromo-1-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine](/img/structure/B1607556.png)
![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)
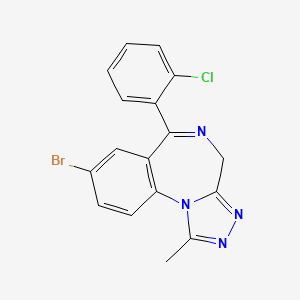
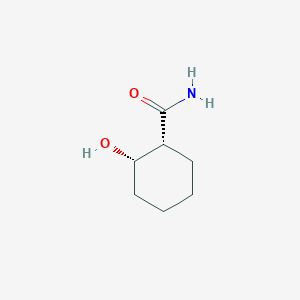
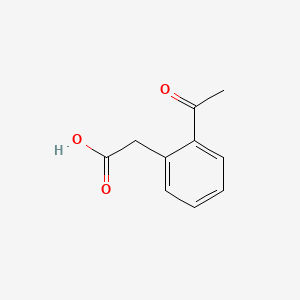
![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)
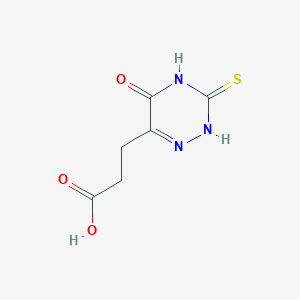
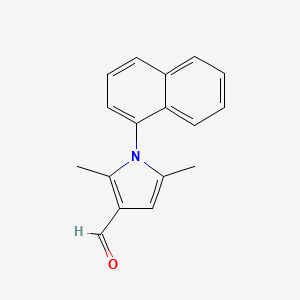


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)


